molecular formula C9H6ClNO3 B1457096 Methyl 2-chlorobenzo[d]oxazole-6-carboxylate CAS No. 819076-91-0

Methyl 2-chlorobenzo[d]oxazole-6-carboxylate

Cat. No.: B1457096
CAS No.: 819076-91-0
M. Wt: 211.6 g/mol
InChI Key: ZZMHBFGSQVJSER-UHFFFAOYSA-N
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Description

“Methyl 2-chlorobenzo[d]oxazole-6-carboxylate” is a chemical compound with the molecular formula C9NO3CLH6 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The exact mass of the molecule is 211.0036207 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 211.60 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Photophysical Properties and Applications

Methyl 2-chlorobenzo[d]oxazole-6-carboxylate, while not directly studied, is closely related to compounds that have been extensively researched for their unique photophysical properties. For instance, the study of methyl 4-chloro-5-phenylisoxazole-3-carboxylate by Lopes et al. (2011) demonstrated its potential in photochemistry due to its behavior under UV irradiation, producing significant photoproducts such as oxazoles (Lopes et al., 2011). This indicates a potential for similar compounds, like this compound, in photochemical applications.

Synthesis and Derivatives

The synthesis of various oxazole derivatives, which may include this compound, has been a subject of interest. Ferreira et al. (2010) explored the high-yield synthesis of oxazole-4-carboxylate derivatives, highlighting the versatility of these compounds in chemical synthesis (Ferreira et al., 2010). Similarly, Hodgetts and Kershaw (2002) described the synthesis of various substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate, indicating the potential for creating a range of derivatives from similar compounds (Hodgetts & Kershaw, 2002).

Biological Activity and Potential Applications

Studies have also explored the biological activity of oxazole derivatives. For instance, the work by Ozaki et al. (1983) on methyl 5-substituted oxazole-4-carboxylates revealed inhibitory activity on blood platelet aggregation, suggesting potential medicinal applications (Ozaki et al., 1983). Moreover, the synthesis of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates by Pilyo et al. (2020) demonstrated significant cytotoxic activity against various cancer cell lines, indicating potential in cancer research (Pilyo et al., 2020).

Photocleavable Protecting Groups

Another interesting application is the use of oxazole derivatives as photocleavable protecting groups for carboxylic acids. Gonçalves et al. (2010) and Soares et al. (2017) have conducted studies on oxobenzopyrano[6,7-d]oxazoles and coumarin fused oxazoles, respectively, demonstrating their potential in releasing protected amino acids upon light-triggered reactions (Gonçalves et al., 2010), (Soares et al., 2017).

Properties

IUPAC Name

methyl 2-chloro-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMHBFGSQVJSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819076-91-0
Record name methyl 2-chloro-1,3-benzoxazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To Compound 4 (2 g, 9.5 mmol), SOCl2 (9.8 ml, 134 mmol) and DMF (0.8 mL, 10 mmol) was added at room temperature. The reaction mixture heated to reflux for 15 min. The solvent was removed under reduced pressure. The crude oil was azeotroped with xylene twice.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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